![molecular formula C6H2BrCl2N3 B032496 3-Bromo-5,7-dicloropirazolo[1,5-a]pirimidina CAS No. 114040-06-1](/img/structure/B32496.png)
3-Bromo-5,7-dicloropirazolo[1,5-a]pirimidina
Descripción general
Descripción
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H2BrCl2N3. It is a derivative of pyrazolo[1,5-a]pyrimidine, characterized by the presence of bromine and chlorine atoms at specific positions on the ring structure.
Aplicaciones Científicas De Investigación
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
Target of Action
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is primarily used in the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) . MAPKAPK2 plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
As an intermediate in the synthesis of mapkapk2 inhibitors, it likely interacts with this kinase to inhibit its activity . This inhibition could alter the phosphorylation state of various proteins, affecting their function and ultimately leading to anti-inflammatory effects .
Biochemical Pathways
The compound is involved in the MAPK signaling pathway, which regulates a variety of cellular activities including gene expression, mitosis, differentiation, and cell survival/apoptosis . By inhibiting MAPKAPK2, the compound could affect these processes, potentially leading to anti-inflammatory effects .
Result of Action
The inhibition of MAPKAPK2 by 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine could lead to a decrease in the phosphorylation of various proteins, potentially resulting in anti-inflammatory effects . The specific molecular and cellular effects would depend on the context of the cells and tissues in which the compound is active .
Action Environment
The action, efficacy, and stability of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine could be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the presence of other molecules could impact its efficacy, either through direct interactions or by affecting the same pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride (POCl3) and N,N-dimethylaniline. The reaction mixture is refluxed for several hours, followed by neutralization and extraction to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Dichloropyrazolo[1,5-a]pyrimidine
- 3,5-Dichloropyrazolo[1,5-a]pyrimidine
- 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine
- 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Uniqueness
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s potential as a versatile building block in synthetic chemistry and its effectiveness in various applications compared to its analogs .
Propiedades
IUPAC Name |
3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIKMWXLGRVJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563620 | |
| Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114040-06-1 | |
| Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
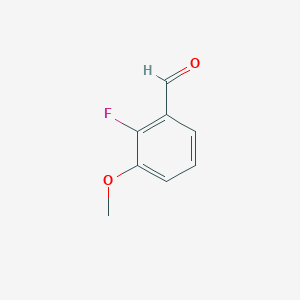
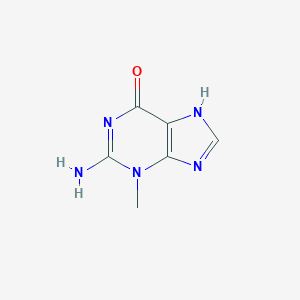
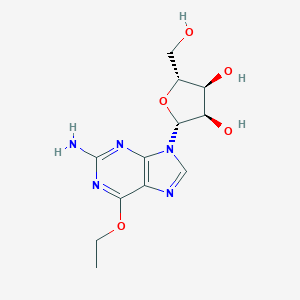
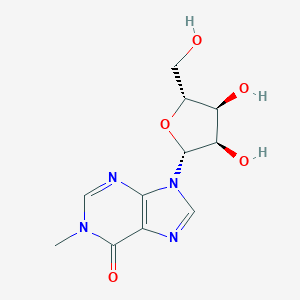
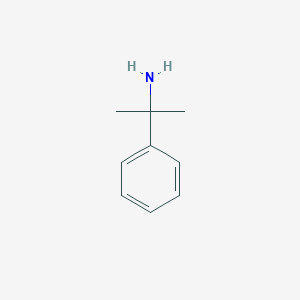
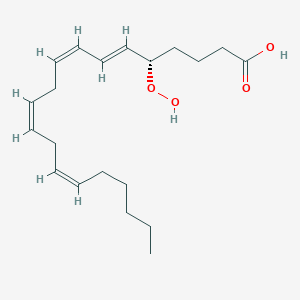
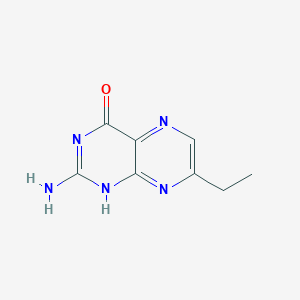
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)
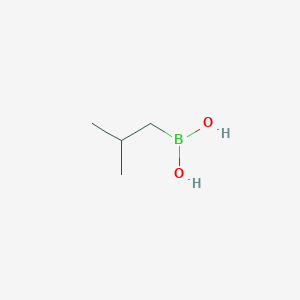
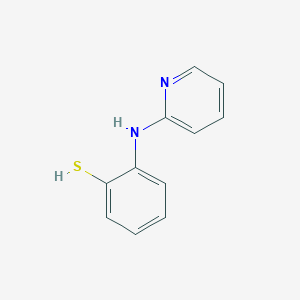
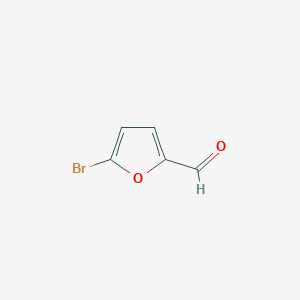
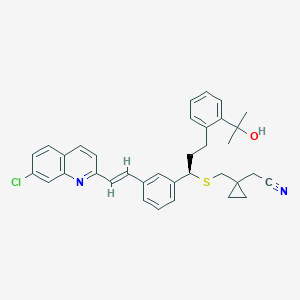
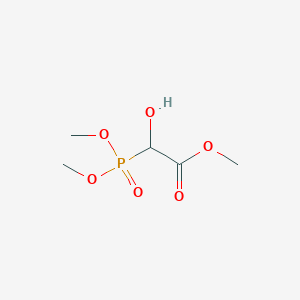
![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)
